molecular formula C16H27N3O2 B1465501 Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate CAS No. 1353506-97-4

Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate

Cat. No.: B1465501
CAS No.: 1353506-97-4
M. Wt: 293.4 g/mol
InChI Key: LVWZMFYTLLCASH-UHFFFAOYSA-N
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Description

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .


Synthesis Analysis

While specific synthesis information for this compound is not available, esters are typically synthesized through a process known as esterification . This involves the reaction of an alcohol with a carboxylic acid in the presence of a strong acid catalyst .


Molecular Structure Analysis

The compound contains a cyclohexyl group, a tert-butyl group, and a 1H-1,2,4-triazol-5-yl group attached to an ethyl acetate group. The cyclohexyl group is a cycloalkane with the formula C6H11, the tert-butyl group is a branched alkyl group with the formula (CH3)3C-, and the 1H-1,2,4-triazol-5-yl group is a type of triazole, a class of five-membered ring compounds with three nitrogen atoms in the ring .


Physical and Chemical Properties Analysis

Physical and chemical properties such as boiling point, melting point, and solubility would depend on the exact structure of the compound. For example, tert-butyl acetate, a related compound, is a colorless liquid with a fruity odor, a boiling point of 97.8 °C, and is miscible with ethers and ethanol .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it were a pharmaceutical, the mechanism of action would depend on the specific biological target of the compound .

Safety and Hazards

Safety and hazards would also depend on the exact structure of the compound. For example, tert-butyl acetate is flammable and its vapors may form explosive mixtures with air .

Properties

IUPAC Name

ethyl 2-(5-tert-butyl-2-cyclohexyl-1,2,4-triazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2/c1-5-21-14(20)11-13-17-15(16(2,3)4)18-19(13)12-9-7-6-8-10-12/h12H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWZMFYTLLCASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NN1C2CCCCC2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate
Reactant of Route 2
Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate
Reactant of Route 4
Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate

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